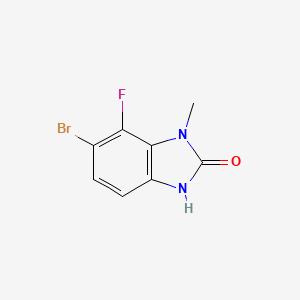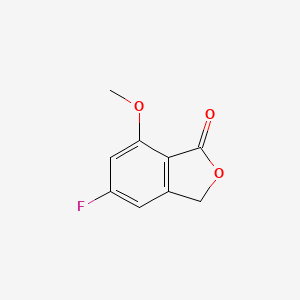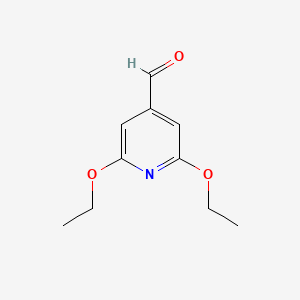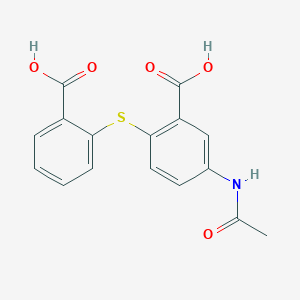
2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of bromine and fluorine substituents on the benzimidazole ring, which can significantly influence its chemical and biological properties. The molecular formula of this compound is C8H6BrFN2O, and it has a molecular weight of 245.05 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-7-fluoro-1,3-dihydro-1-methyl-2H-benzimidazole with suitable reagents to introduce the desired substituents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted benzimidazole derivatives .
Aplicaciones Científicas De Investigación
2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine substituents can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Comparación Con Compuestos Similares
Similar Compounds
- 2H-Benzimidazol-2-one, 7-bromo-6-fluoro-1,3-dihydro-1-methyl-
- 2H-Benzimidazol-2-one, 6-chloro-7-fluoro-1,3-dihydro-1-methyl-
- 2H-Benzimidazol-2-one, 6-bromo-7-chloro-1,3-dihydro-1-methyl-
Uniqueness
2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- is unique due to the specific combination of bromine and fluorine substituents on the benzimidazole ring.
Propiedades
Fórmula molecular |
C8H6BrFN2O |
|---|---|
Peso molecular |
245.05 g/mol |
Nombre IUPAC |
5-bromo-4-fluoro-3-methyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H6BrFN2O/c1-12-7-5(11-8(12)13)3-2-4(9)6(7)10/h2-3H,1H3,(H,11,13) |
Clave InChI |
KNJRZSVCFOXYAC-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2F)Br)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)




![1,3,4-Oxadiazole, 2-[3-[4-(ethylsulfinyl)phenyl]-5-benzofuranyl]-5-methyl-](/img/structure/B13930903.png)


